molecular formula C36H51O3P B14685165 Bis(2-nonylphenyl) phenyl phosphite CAS No. 25417-08-7

Bis(2-nonylphenyl) phenyl phosphite

Cat. No.: B14685165
CAS No.: 25417-08-7
M. Wt: 562.8 g/mol
InChI Key: LWTPMKNNAZQROV-UHFFFAOYSA-N
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Description

Bis(2-nonylphenyl) phenyl phosphite is an organophosphorus compound primarily used as an antioxidant and stabilizer in polymer formulations. Structurally, it consists of a central phosphorus atom bonded to one phenyl group and two 2-nonylphenyl groups via phosphite linkages (P–O–Ar). This configuration provides steric hindrance and radical-scavenging capabilities, making it effective in preventing thermal and oxidative degradation in materials such as polyvinyl chloride (PVC) and polyethylene (PE) .

Properties

CAS No.

25417-08-7

Molecular Formula

C36H51O3P

Molecular Weight

562.8 g/mol

IUPAC Name

bis(2-nonylphenyl) phenyl phosphite

InChI

InChI=1S/C36H51O3P/c1-3-5-7-9-11-13-16-24-32-26-20-22-30-35(32)38-40(37-34-28-18-15-19-29-34)39-36-31-23-21-27-33(36)25-17-14-12-10-8-6-4-2/h15,18-23,26-31H,3-14,16-17,24-25H2,1-2H3

InChI Key

LWTPMKNNAZQROV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OP(OC2=CC=CC=C2)OC3=CC=CC=C3CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-nonylphenyl) phenyl phosphite typically involves the reaction of phosphorus trichloride with nonylphenol and phenol in the presence of a base . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(2-nonylphenyl) phenyl phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Phosphates.

    Hydrolysis: Phosphorous acid and phenols.

    Substitution: Substituted phosphites.

Scientific Research Applications

Bis(2-nonylphenyl) phenyl phosphite has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Comparison with Similar Phosphite Derivatives

Structural Analogues and Functional Performance

Key Compounds:
  • Tris(nonylphenyl) phosphite (TNPP): Contains three nonylphenyl groups.
  • Di-tert-butyl(phenyl)phosphite (Irgafos 168) : A commercial stabilizer with tert-butyl substituents. It oxidizes to phosphate derivatives, which can migrate from polymers .
  • Triphenyl phosphite : A simpler analog with three phenyl groups, offering lower thermal stability due to reduced steric bulk .
Functional Comparison in Polymer Stabilization:

A study by LG Chem compared the performance of phosphites in vinyl chloride-based polymers (Table 1). Bis(2-nonylphenyl) phenyl phosphite (Entry 8, Table 1) demonstrated superior transparency and thermal stability compared to triphenyl phosphite (Entry 7) but required higher loadings (10 wt%) than tris(4-octylphenyl) phosphite (Entry 9, 3 wt%). This suggests that alkyl chain length and substitution patterns critically influence efficacy.

Table 1: Performance of Phosphites in Polymer Stabilization

Compound Optimal Loading (wt%) Key Properties Enhanced Reference
Triphenyl phosphite 0.6 Moderate thermal stability
Tris(4-octylphenyl) phosphite 3 High transparency
This compound 10 Superior thermal stability

Degradation Pathways and Environmental Impact

This compound shares degradation concerns with TNPP. Hydrolysis or oxidation of TNPP yields tris(2-nonylphenyl) phosphate, a persistent compound detected in PE packaging . Similarly, Irgafos 168 degrades into phosphate derivatives, which are more mobile and pose leaching risks .

Table 2: Computational Data for Phosphite Additives

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Reference
Tris(2-methylphenyl) phosphite -6.43 -0.57 4.78
Bis(2-ethylhexyl) phenyl phosphite -6.53 -0.50 4.53
Trioctyl phosphite -6.65 0.40 4.50

Toxicological and Regulatory Considerations

  • Neurotoxicity : Older studies on phenyl phosphates (e.g., triorthotolyl phosphate) show neurotoxic effects in avian models, but phosphites generally exhibit lower acute toxicity due to their reduced cholinesterase inhibition .

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